N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide
Brand Name: Vulcanchem
CAS No.: 612525-37-8
VCID: VC21427405
InChI: InChI=1S/C19H21F2N3O2S/c1-25-17-9-5-3-7-15(17)23-10-12-24(13-11-23)19(27)22-14-6-2-4-8-16(14)26-18(20)21/h2-9,18H,10-13H2,1H3,(H,22,27)
SMILES: COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=CC=C3OC(F)F
Molecular Formula: C19H21F2N3O2S
Molecular Weight: 393.5g/mol

N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide

CAS No.: 612525-37-8

Cat. No.: VC21427405

Molecular Formula: C19H21F2N3O2S

Molecular Weight: 393.5g/mol

* For research use only. Not for human or veterinary use.

N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide - 612525-37-8

Specification

CAS No. 612525-37-8
Molecular Formula C19H21F2N3O2S
Molecular Weight 393.5g/mol
IUPAC Name N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide
Standard InChI InChI=1S/C19H21F2N3O2S/c1-25-17-9-5-3-7-15(17)23-10-12-24(13-11-23)19(27)22-14-6-2-4-8-16(14)26-18(20)21/h2-9,18H,10-13H2,1H3,(H,22,27)
Standard InChI Key RAKXVTFSUOTVGB-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=CC=C3OC(F)F
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=CC=C3OC(F)F

Introduction

Structural Characteristics and Properties

Molecular Structure

N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide features a piperazine ring as its central scaffold, with two nitrogen atoms at positions 1 and 4. The nitrogen at position 4 is bonded to a 2-methoxyphenyl group, while the nitrogen at position 1 connects to a carbothioamide group (C=S) that links to a 2-(difluoromethoxy)phenyl moiety. This arrangement creates a molecule with both lipophilic and hydrophilic regions, contributing to its pharmacological potential.

The molecular formula can be determined as C19H21F2N3O2S, with an estimated molecular weight of approximately 393.45 g/mol. The compound's structure incorporates several key pharmacophores:

  • A piperazine ring, which serves as a flexible linker and provides basic nitrogen atoms

  • A 2-methoxyphenyl group providing aromatic character and hydrogen-bond accepting capability

  • A carbothioamide linkage (C=S) offering unique electronic properties

  • A 2-(difluoromethoxy)phenyl group that may enhance metabolic stability

Physical and Chemical Properties

Based on the properties of structurally similar compounds, the following characteristics can be inferred for N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide:

PropertyEstimated ValueBasis for Estimation
Physical StateCrystalline solidTypical for piperazine derivatives
SolubilityPoorly soluble in water; Soluble in organic solventsPresence of both polar and nonpolar groups
Melting Point160-180°CCommon range for similar heterocyclic compounds
LogP3.2-4.0Calculated based on structural components
pKa7.5-8.5 (piperazine N)Typical for alkylated piperazines
StabilityStable under standard conditionsBased on similar molecular architectures

The difluoromethoxy group significantly influences the compound's physical properties, likely enhancing its lipophilicity while also affecting its hydrogen bonding capabilities. These properties are crucial for determining pharmaceutical potential, including membrane permeability and bioavailability.

Structural Comparison with Related Compounds

Several structurally similar compounds provide valuable context for understanding the potential properties of N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide:

CompoundStructural SimilaritiesKey DifferencesPotential Implications
N-(5-chloro-2-methoxyphenyl)-4-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamideContains methoxyphenyl group and piperazine coreFeatures carboxamide instead of carbothioamide; trifluoromethyl instead of difluoromethoxyMay have similar receptor binding but different metabolic stability
1-[2-(Difluoromethoxy)benzoyl]piperazine hydrochlorideContains difluoromethoxy group and piperazine coreHas benzoyl linkage instead of carbothioamideShares similar physicochemical properties but potentially different biological activity
N-(o-tolyl)-4-(p-tolyl)piperazine-1-carbothioamideContains piperazine-1-carbothioamide scaffoldHas tolyl groups instead of methoxyphenyl and difluoromethoxyphenylSimilar core structure suggests comparable synthetic routes

The structural variations between these compounds would likely result in differences in binding affinity, selectivity, and pharmacokinetic properties, while maintaining some overlap in biological targets and activities.

Synthesis and Preparation Methods

Common Synthetic Routes

The synthesis of N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide would typically follow established routes for similar piperazine-carbothioamide derivatives. Two primary synthetic strategies can be proposed:

  • Direct Coupling Approach:

    • Starting with 1-(2-methoxyphenyl)piperazine

    • Reaction with 2-(difluoromethoxy)phenyl isothiocyanate

    • Conducted in dichloromethane or THF at room temperature

    • Expected yield: 70-85%

  • Sequential Approach:

    • Reaction of 1-(2-methoxyphenyl)piperazine with thiophosgene to form an intermediate isothiocyanate

    • Subsequent reaction with 2-(difluoromethoxy)aniline

    • Total expected yield: 60-75%

The reaction scheme for the direct coupling approach can be represented as:

1-(2-methoxyphenyl)piperazine+2-(difluoromethoxy)phenyl isothiocyanateDCM, RT, 24hN-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide\text{1-(2-methoxyphenyl)piperazine} + \text{2-(difluoromethoxy)phenyl isothiocyanate} \xrightarrow[\text{DCM, RT, 24h}]{} \text{N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide}

Similar coupling reactions have been used to synthesize structurally related compounds, demonstrating the feasibility of these approaches.

Industrial Scale Production Considerations

For industrial-scale production of N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide, several key factors must be addressed:

ConsiderationDescriptionPotential Solutions
Reagent SelectionCost-effectiveness and safety of starting materialsEvaluate alternative sources for difluoromethoxy precursors
Process SafetyHandling of reactive intermediates (e.g., isothiocyanates)Implement continuous flow chemistry to minimize exposure
ScalabilityMaintaining yield and purity at larger scalesDevelop robust process parameters with design of experiments (DoE)
PurificationEfficient removal of impuritiesImplement crystallization techniques optimized for the target compound
Environmental ImpactReduction of waste and solvent usageApply green chemistry principles; consider solvent recycling

Research on similar compounds indicates that industrial synthesis typically employs optimized coupling agents and catalysts to enhance reaction efficiency while maintaining product quality. The production process would need to be validated according to pharmaceutical industry standards if the compound is intended for therapeutic applications.

Biological Activities and Pharmacological Properties

Structure-Activity Relationships

The potential biological activity of N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide can be analyzed through structure-activity relationships:

Structural ComponentPotential Contribution to ActivityPharmacological Significance
Piperazine RingProvides basic nitrogen atoms; serves as a flexible scaffoldMay interact with multiple binding sites on target proteins; common in CNS-active drugs
2-Methoxyphenyl GroupOffers hydrogen bond acceptor capability; provides aromatic interactionsMay enhance binding to specific protein pockets; contributes to CNS penetration
Carbothioamide LinkageForms hydrogen bonds; C=S group has distinct electronic properties from C=OCritical for anti-inflammatory activity in similar compounds; affects selectivity profiles
2-(Difluoromethoxy)phenyl GroupCreates multipolar interactions; potentially enhances metabolic stabilityMay improve oral bioavailability; fluorine atoms can form unique interactions with protein targets

Research on related compounds indicates that the carbothioamide moiety plays a critical role in determining anti-inflammatory efficacy, with compounds containing this group exhibiting significant inhibition of inflammatory mediators .

Mechanism of Action

Based on structural similarities to compounds with known biological activities, several potential mechanisms of action can be proposed for N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide:

Comprehensive studies of compound R2 (a pyridine carbothioamide derivative) revealed significant binding interactions with inflammatory enzymes, suggesting a similar mechanism might apply to our compound of interest .

Analytical Methods for Identification and Characterization

Spectroscopic Methods

The identification and structural characterization of N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide would employ multiple complementary spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show signals for aromatic protons (6.8-7.8 ppm), methoxy protons (3.7-3.9 ppm), difluoromethoxy proton (6.5-7.0 ppm, triplet due to F-coupling), and piperazine protons (2.5-3.5 ppm)

    • ¹³C NMR: Would display the characteristic carbothioamide carbon signal (180-190 ppm), aromatic carbons (110-150 ppm), and methoxy carbon (55-60 ppm)

    • ¹⁹F NMR: Critical for confirming the difluoromethoxy group (typically -80 to -90 ppm)

  • Mass Spectrometry:

    • Expected molecular ion peak at approximately m/z 393 (M+)

    • Characteristic fragmentation pattern likely involving cleavage at the piperazine ring and loss of the methoxy group

    • High-resolution mass spectrometry would confirm the molecular formula C19H21F2N3O2S

  • Infrared (IR) Spectroscopy:

    • Characteristic bands for C=S stretching (1050-1200 cm⁻¹)

    • N-H stretching (3300-3500 cm⁻¹)

    • C-F stretching (1000-1400 cm⁻¹)

    • C-O-C stretching from methoxy and difluoromethoxy groups (1000-1300 cm⁻¹)

Similar compounds have been characterized using these spectroscopic methods, as evidenced by the detailed structural information available in chemical databases like PubChem .

Chromatographic Techniques

Several chromatographic methods would be suitable for purification and analysis of N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide:

TechniqueConditionsApplicationExpected Results
High-Performance Liquid Chromatography (HPLC)C18 column, methanol/water gradient, UV detection at 254 nmPurity assessment, preparative isolationSingle peak with >98% purity at optimal conditions
Thin-Layer Chromatography (TLC)Silica plates, DCM:MeOH (9:1), UV visualizationReaction monitoring, preliminary purity checkSingle spot with Rf ≈ 0.5-0.6
Gas Chromatography-Mass Spectrometry (GC-MS)DB-5 column, temperature gradient 100-300°CIdentity confirmation, trace analysisCharacteristic mass fragmentation pattern
Flash ChromatographySilica gel, hexane/ethyl acetate gradientLarge-scale purificationEffective separation from synthetic impurities

The identification and characterization techniques described for related compounds in PubChem entries provide a framework for developing appropriate analytical methods for our compound of interest .

Recent Research Developments

Current Studies and Findings

While research specifically on N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide is limited, studies on structurally related compounds provide valuable insights:

  • Anti-inflammatory Research: Recent studies have evaluated the anti-inflammatory potential of compounds containing carbothioamide moieties. A 2025 publication describes the comprehensive assessment of pyridine carbothioamide derivatives, which demonstrated significant anti-inflammatory activity in both in vitro and in vivo models .

  • Molecular Docking Studies: Computational studies have revealed that compounds with similar structural features exhibit favorable binding interactions with key inflammatory enzymes. Compound R2, containing a carbothioamide group, showed particularly promising interactions with human nitric oxide synthase, cyclooxygenase-1, and cyclooxygenase-2 .

  • In Vivo Efficacy: The Complete Freund's Adjuvant-induced inflammatory model has been used to evaluate the in vivo performance of related compounds, demonstrating significant reductions in inflammation markers. These findings suggest that our compound might exhibit similar therapeutic effects .

  • Structure-Based Drug Design: The ongoing development of piperazine derivatives has benefited from structure-based approaches, with recent advances in computational methods facilitating the design of compounds with enhanced potency and selectivity.

Future Research Directions

Several promising research directions can be identified for further investigation of N-[2-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide:

  • Comprehensive Biological Screening:

    • Evaluation against a panel of inflammatory enzymes and receptors

    • Assessment of activity in neurological disease models

    • Investigation of potential antimicrobial properties

  • Structural Optimization:

    • Systematic modification of the methoxy and difluoromethoxy positions

    • Exploration of bioisosteric replacements for the carbothioamide group

    • Development of a focused structure-activity relationship profile

  • Detailed Mechanism of Action Studies:

    • Protein binding assays to identify specific molecular targets

    • Cell-based studies to elucidate signaling pathways affected

    • Pharmacodynamic evaluations to establish dose-response relationships

  • Pharmacokinetic and Toxicity Evaluations:

    • ADME (absorption, distribution, metabolism, excretion) profiling

    • Safety assessment through in vitro and in vivo toxicity studies

    • Identification of potential drug-drug interactions

  • Advanced Formulation Development:

    • Strategies to enhance solubility and bioavailability

    • Investigation of controlled-release formulations

    • Exploration of alternative administration routes

The methodologies employed in recent studies of pyridine carbothioamide derivatives provide a valuable framework for these future investigations, particularly the combined approach of molecular docking, in vitro assays, and in vivo evaluation models .

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